molecular formula C18H18N2O4 B2593909 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921999-79-3

3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2593909
CAS No.: 921999-79-3
M. Wt: 326.352
InChI Key: GPMAFBKVHGHZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound designed for research purposes, integrating a tetrahydroquinoline core structure with a 3,5-dimethoxybenzamide moiety. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in anticancer research . Quinoline and its derivatives, including tetrahydroquinolines, have demonstrated the ability to act through multiple mechanisms, such as inducing growth inhibition by cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, recent research highlights the effectiveness of tetrahydroquinoline-based compounds in targeting complex biological challenges such as multidrug resistance (MDR) in cancer. MDR is often mediated by the efflux protein P-glycoprotein (P-gp), and novel tetrahydroquinoline-containing molecules have been designed as potent reversal agents to counteract this resistance, thereby increasing the sensitivity of resistant cancer cells to chemotherapeutic agents . The specific molecular architecture of this benzamide, featuring methoxy substitutions, is a common feature in bioactive compounds aimed at optimizing interactions with biological targets. This compound is intended for investigational use in early-stage drug discovery and chemical biology, providing a versatile building block for developing new therapeutic strategies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3,5-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-14-8-12(9-15(10-14)24-2)18(22)19-13-4-5-16-11(7-13)3-6-17(21)20-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMAFBKVHGHZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the 2-oxo-1,2,3,4-tetrahydroquinoline moiety: This can be achieved through the cyclization of appropriate precursors such as aniline derivatives with keto acids under acidic conditions.

    Attachment of the benzamide core: The 2-oxo-1,2,3,4-tetrahydroquinoline intermediate is then reacted with 3,5-dimethoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Temperature, solvent choice, and reaction time are critical parameters.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the tetrahydroquinoline moiety can yield the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide against various bacterial strains. The compound has shown significant activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 mg/mL . This suggests potential for development as an antibacterial agent.

Case Study: Synthesis and Evaluation

A comprehensive evaluation of synthesized derivatives of this compound indicated that modifications to the benzamide structure enhanced antibacterial properties. For instance, compounds derived from the original structure exhibited varying degrees of activity against gram-positive and gram-negative bacteria .

Table 1: Antibacterial Activity of Derivatives

Compound IDBacterial StrainMIC (mg/mL)
3E. coli50
5aStaphylococcus aureus25
6aPseudomonas aeruginosa30

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the tetrahydroquinoline moiety is believed to play a crucial role in enhancing cytotoxicity against various cancer cell lines .

Case Study: Cytotoxicity Assessment

In vitro studies have shown that derivatives of this compound exhibit selective cytotoxic effects on cancer cells while sparing normal cells. This selectivity is critical for reducing side effects in therapeutic applications .

Table 2: Cytotoxicity Data

Compound IDCancer Cell LineIC50 (µM)
3HeLa15
5aMCF710
6aA54912

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tetrahydroquinoline derivatives, which are often explored for their biological and material properties. Below is a detailed comparison with analogous molecules based on structural and functional group variations:

Substituent Variations on the Benzamide Core
  • Compound A: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Key Differences: Replaces the 3,5-dimethoxybenzamide group with an oxazole-5-carboxamide linked to a thiazole ring.
  • Compound B: 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide (from Enamine Ltd’s catalogue) Key Differences: Substitutes the benzamide with an ethanimidamide group.
Modifications to the Tetrahydroquinolinone Scaffold
  • Compound C: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Key Differences: Replaces the tetrahydroquinolinone with a dihydrobenzodioxin ring and introduces a pyridinamine group.
Functional Group Impact on Physicochemical Properties
Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~340 (estimated) ~375 ~227 ~391
Polar Groups 2 Methoxy, 1 amide 2 heterocycles 1 amidine 1 methoxy, 1 amine
LogP (Predicted) ~2.5 ~3.0 ~1.8 ~2.9

Key Observations :

  • The target compound’s methoxy groups contribute to moderate lipophilicity (LogP ~2.5), balancing solubility and membrane penetration.
  • Compound B’s lower molecular weight and amidine group suggest higher solubility but reduced metabolic stability.
  • Compound C’s higher molecular weight and benzodioxin ring may favor interactions with hydrophobic binding pockets .

Biological Activity

3,5-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzamides and features a tetrahydroquinoline moiety, which is known for various pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_{2}O_{4}, with a molecular weight of 326.36 g/mol. The compound's structure is characterized by the presence of two methoxy groups and a quinoline ring.

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₄
Molecular Weight326.36 g/mol
IUPAC NameThis compound
CAS Number921999-85-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, these compounds can modulate inflammatory responses and cell proliferation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : By blocking specific signaling pathways.
  • Induction of oxidative stress : Leading to increased reactive oxygen species (ROS) levels that can trigger cell death.

Case Study : A study on related tetrahydroquinoline derivatives revealed IC50 values ranging from 10 to 50 µM against several cancer types, indicating promising anticancer potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Research Findings :
A recent investigation reported that derivatives of tetrahydroquinoline showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with related compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
3-Methoxy-N-(2-oxo-tetrahydroquinolin)30 µM64 µg/mL
3-Ethoxy-N-(2-oxo-tetrahydroquinolin)25 µM32 µg/mL
3,5-Dimethoxy-N-(2-oxo-tetrahydroquinolin) 20 µM 32 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Condensation of 3,5-dimethoxybenzoic acid with 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline via coupling reagents (e.g., HATU or EDC) under inert atmosphere.
  • Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (reflux at 80–110°C) to enhance reaction efficiency.
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity using HPLC (>95%) .
    • Key Considerations : Monitor for side products such as over-alkylation or incomplete coupling using TLC and LC-MS.

Q. How can the compound’s stability be assessed under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 28 days.
  • Analysis : Quantify degradation products via UPLC-PDA and identify structural changes using HRMS and 1H NMR .
    • Data Interpretation : Compare degradation kinetics (Arrhenius plots) to predict shelf-life under standard lab conditions.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM in kinase inhibition assays).

  • Hypothesis Testing :
  • Variable 1 : Assess assay conditions (e.g., ATP concentration, incubation time).
  • Variable 2 : Verify compound solubility in DMSO/PBS mixtures using nephelometry .
  • Resolution : Normalize data using positive controls (e.g., staurosporine) and repeat assays with standardized protocols .
    • Tools : Statistical analysis (ANOVA) to identify outliers and confirm reproducibility.

Q. How can structure-activity relationships (SAR) be systematically explored for this benzamide derivative?

  • Methodology :

  • Step 1 : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy or halogen substitutions).
  • Step 2 : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake via flow cytometry).
  • Step 3 : Correlate substituent electronic properties (Hammett constants) with activity trends .
    • Advanced Tools : Molecular docking (AutoDock Vina) to predict binding modes to target proteins .

Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicological impact?

  • Framework :

  • Phase 1 : Determine logP (octanol-water partitioning) and soil adsorption coefficients (Kd) using OECD Guideline 121.
  • Phase 2 : Aquatic toxicity testing (Daphnia magna acute toxicity, 48-hr EC50) .
    • Data Integration : Use fugacity models to predict environmental distribution (air, water, soil) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.